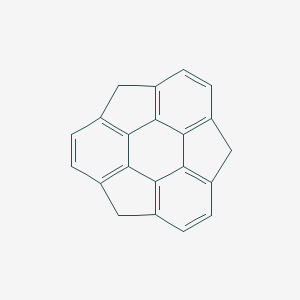

Sumanene

Número de catálogo B050392

Peso molecular: 264.3 g/mol

Clave InChI: WOYKPMSXBVTRKZ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07435859B2

Procedure details

First, a double-necked flask of 10 mL was subjected to vacuum and dried by heat, and subsequently, its volume was displaced with argon. Next, a solution obtained by solving hexahydrosumanene (0.0 11 mmol, 3 mg) into 2 mL of toluene was added into the flask by using a syringe, and DDQ (0.0385 mmol, 9 mg) further was added therein, and subsequently, the system was heated at 110° C. for 20 hours. After the reaction, the solvent was evaporated under a reduced pressure, and residues were separated by thin layer chromatography (hexane), thereby obtaining Sumanene (yield: 2 mg, isolation yield: 67%) as an objective compound. Physical properties of this compound will be described below. In addition, UV-VIS absorption spectrograms of this compound will be shown in FIGS. 1 to 5. Used solvents are cyclohexylamine (CHA) in FIG. 1, tetrahydrofuran (THF) in FIG. 2, acetonitrile (CH3CN) in FIG. 3 and dichloromethane (CH2Cl2) in FIG. 4, where concentrations of all the solutions are 1.0×10−4 M. Moreover, FIG. 5 is a view showing all of the spectrograms of FIGS. 1 to 4 in one.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:3]1[C:9](=O)[C:8](Cl)=[C:7](Cl)[C:5](=O)[C:4]=1[C:13]#N)#N.[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:1]1[C:8]2[CH:9]=[CH:3][C:4]3=[C:5]4[C:13]=2[C:4]2[C:5]5[C:16]6[C:17]4=[C:18]([CH:19]=[CH:20][C:15]=6[CH2:21][C:7]=5[CH:8]=[CH:9][C:3]1=2)[CH2:13]3

|

Inputs

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

First, a double-necked flask of 10 mL was subjected to vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Next, a solution obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added into the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated under a reduced pressure, and residues

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were separated by thin layer chromatography (hexane)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2 mg | |

| YIELD: PERCENTYIELD | 67% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |